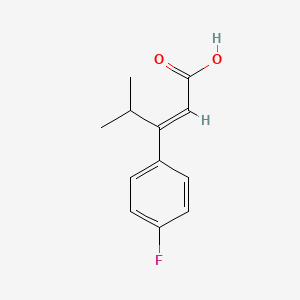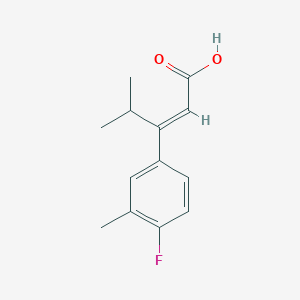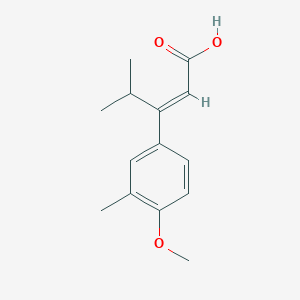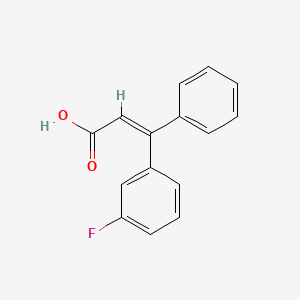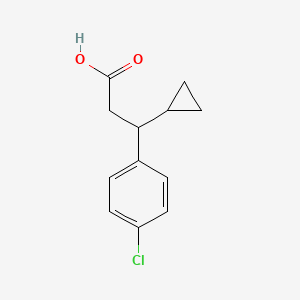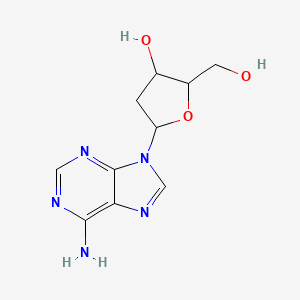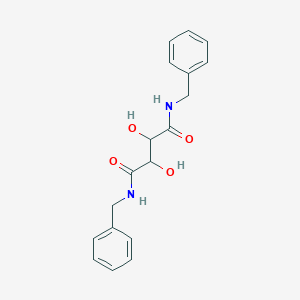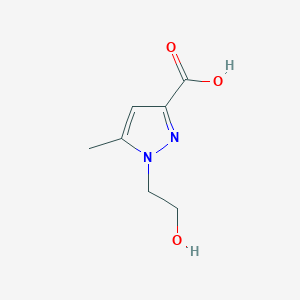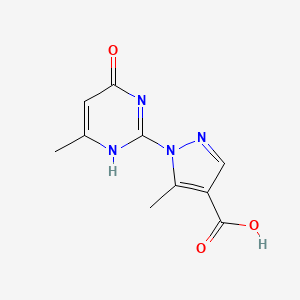
N-methyladamantane-1-carboxamide
Overview
Description
N-methyladamantane-1-carboxamide is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyladamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyladamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Optically Active Derivatives : N-methyladamantane-1-carboxamide derivatives are utilized in synthesizing optically active compounds. For example, enantiomerically pure methyl 3-fluoro-5-methyladamantane-1-carboxylate was obtained and used to prepare new optically active adamantane compounds, which has implications in the development of pharmaceuticals and other fine chemicals (Aoyama & Hara, 2013).
Amidation and Carboxylation Reactions : N-methyladamantane-1-carboxamide is involved in amidation reactions, such as the synthesis of N-(Diamantan-1- and 4-yl) carboxamides from diamantane with carboxylic acid amides in the presence of carbon tetrachloride and binder-free Ni-HY zeolite. This process is significant in chemical synthesis and pharmaceuticals for producing high yield target products (Khusnutdinov et al., 2020).
Biological and Medicinal Chemistry : The derivative N-methyl-2-pyridone-5-carboxamide (2PY), an end product of nicotinamide-adenine dinucleotide (NAD) degradation, was studied for its potential toxicological effects and physiological roles. Elevated serum concentrations of 2PY in chronic renal failure patients suggest its significance in clinical biochemistry and potential as a novel uremic toxin (Rutkowski et al., 2003).
Retinal Ischemia-Reperfusion Injury Treatment : A novel N-methyladamantan-1-amine derivative with high sigma1 receptor affinity was investigated for retinal neuroprotection using a rat model of ischemia-reperfusion injury. The compound showed significant protective effects, indicating its potential application in treating retinal degenerative conditions (Bucolo et al., 2006).
Antiviral and Antibacterial Activities : N-(adamantyl-1)methyl and N-(adamantyl-2) amides of vancomycin, eremomycin, and dechloroeremomycin aglycons were synthesized and demonstrated activity against both glycopeptide-susceptible and -resistant bacteria. Some also showed good antiretroviral activity, highlighting the antimicrobial potential of adamantane derivatives (Printsevskaya et al., 2005).
properties
IUPAC Name |
N-methyladamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-13-11(14)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLLRLQOVCOLAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyladamantane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



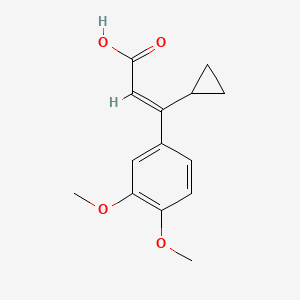

![(2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid](/img/structure/B7791990.png)
